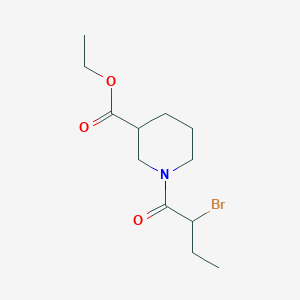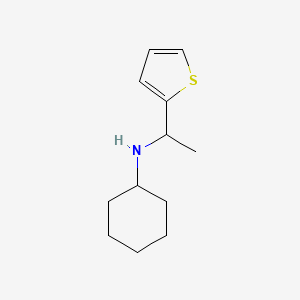
2,2-二甲基-3-(吡咯烷-1-基羰基)-环丙烷羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, 2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxylic acid, is a structurally complex molecule that incorporates a cyclopropane core with a pyrrolidinylcarbonyl substituent. This structure suggests potential biological activity, given the presence of the cyclopropane motif, which is often found in bioactive molecules, and the pyrrolidinyl group, which can be involved in molecular recognition processes .
Synthesis Analysis
The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, the anodic cyclization of dimethyl 2-(3-oxo-3-arylpropyl) malonates can yield dimethyl 2-aroylcyclopropane-1,1-dicarboxylates, which are structurally related to the compound . Additionally, enantioselective intramolecular cyclopropanation catalyzed by dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate] can produce cyclopropane derivatives with high enantioselectivity . These methods highlight the versatility of cyclopropanation reactions in synthesizing complex cyclopropane-containing compounds.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the three-membered ring, which imparts strain and reactivity to the molecule. The presence of substituents like the dimethyl groups can influence the molecule's reactivity and conformation . The pyrrolidinylcarbonyl group attached to the cyclopropane ring could potentially engage in hydrogen bonding and other non-covalent interactions, which may be relevant to its biological activity.
Chemical Reactions Analysis
Cyclopropane derivatives can undergo various chemical reactions due to the inherent strain in the three-membered ring. For example, homoconjugate addition of nucleophiles to cyclopropane-1,1-dicarboxylate derivatives can lead to the formation of compounds like 2-oxo-1-phenyl-3-pyrrolidinecarboxylic acid . Additionally, cyclopropane-containing compounds can be transformed into different structures, such as 2-ethenyl-3-cyclopentenes, under radical conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The steric hindrance and electronic effects of substituents like the dimethyl groups can affect the compound's boiling point, solubility, and stability . The reactivity of the cyclopropane ring can also be modulated by the nature of the substituents, which can lead to a variety of chemical transformations .
科学研究应用
蛋白质组学研究
该化合物用于蛋白质组学研究,即对蛋白质的大规模研究,特别是其结构和功能。它作为合成与蛋白质相互作用的复杂分子的构建块,有助于识别和了解生物系统中蛋白质的功能 .
药物化学
在药物化学领域,该化合物对于合成新型候选药物具有重要价值。其结构有利于创建可以调节蛋白质活性的 小分子抑制剂,这对开发新的治疗方法至关重要 .
药理学
药理学研究从该化合物中受益,因为它可以用来创建可能作为潜在药效团的类似物。这些类似物可以测试其治疗效果和与生物靶标的相互作用,有助于药物发现工作 .
生物化学
生物化学家利用该化合物来研究酶催化的反应。它可以被整合到底物或抑制剂中,以研究酶作用机制,并探索这些酶参与的代谢途径 .
化学合成
在化学合成领域,该化合物为构建环状和多环结构提供了多功能的起点。它的反应性允许形成各种官能团,从而可以合成各种化学实体 .
材料科学
材料科学家可能会探索将该化合物用于开发新材料。它的结构特性可以用来创造具有特定特性的聚合物,或修改材料的表面特性,以提高性能 .
属性
IUPAC Name |
2,2-dimethyl-3-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2)7(8(11)10(14)15)9(13)12-5-3-4-6-12/h7-8H,3-6H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGBPEZEHIVQRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301156172 |
Source


|
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(1-pyrrolidinylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142214-97-8 |
Source


|
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(1-pyrrolidinylcarbonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142214-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(1-pyrrolidinylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326720.png)


![N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326724.png)


![Ethyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1326729.png)

![(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1326731.png)

![[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine](/img/structure/B1326735.png)
![4-{[6-(4-Fluorophenyl)pyrimidin-4-YL]-amino}benzoic acid](/img/structure/B1326740.png)

